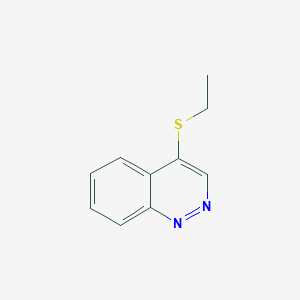
4-(Ethylsulfanyl)cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethylsulfanyl)cinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . This microwave-assisted method is efficient and yields high-purity products.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
化学反应分析
Types of Reactions: 4-(Ethylsulfanyl)cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl derivatives with reduced functional groups.
Substitution: Halogenated or alkylated cinnoline derivatives.
科学研究应用
4-(Ethylsulfanyl)cinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly human neutrophil elastase.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 4-(Ethylsulfanyl)cinnoline involves its interaction with specific molecular targets. For instance, as a human neutrophil elastase inhibitor, it binds to the enzyme’s active site, preventing substrate access and subsequent proteolytic activity . This inhibition is competitive and reversible, involving key residues like Ser195 in the enzyme’s catalytic triad.
相似化合物的比较
Cinnoline: The parent compound with a similar bicyclic structure but without the ethylsulfanyl group.
Quinoline: An isosteric relative with a nitrogen atom at position 1.
Isoquinoline: An isomeric compound with nitrogen at position 2.
Uniqueness: 4-(Ethylsulfanyl)cinnoline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a pharmacological agent and differentiates it from other cinnoline derivatives .
属性
CAS 编号 |
7147-18-4 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC 名称 |
4-ethylsulfanylcinnoline |
InChI |
InChI=1S/C10H10N2S/c1-2-13-10-7-11-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI 键 |
CBUPAFBDIINJIS-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CN=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
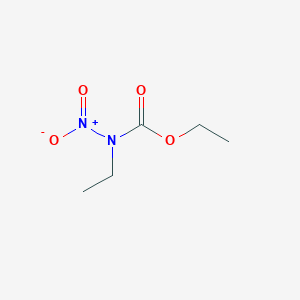

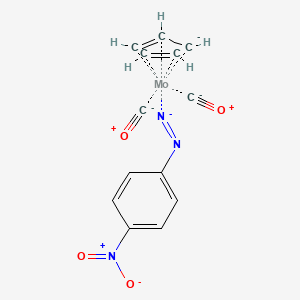
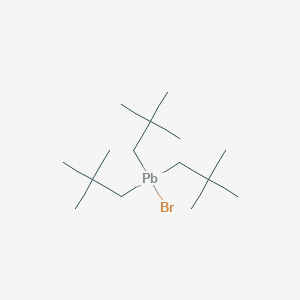
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
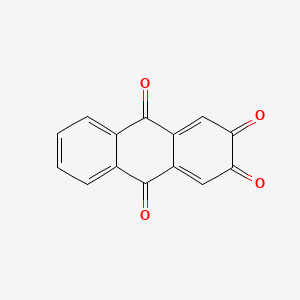


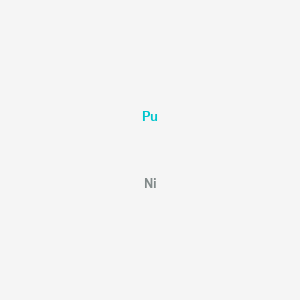
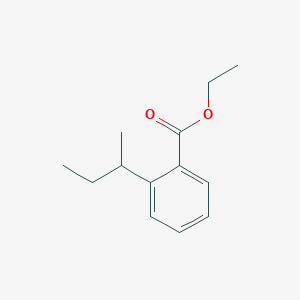
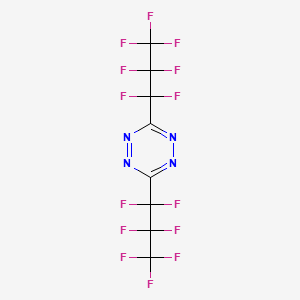
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
